
1-(3-Chlorophenyl)-4-hexylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-4-hexylpiperazine is a chemical compound belonging to the piperazine class It is characterized by the presence of a chlorophenyl group attached to the piperazine ring, along with a hexyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-4-hexylpiperazine typically involves the reaction of 1-(3-chlorophenyl)piperazine with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chlorophenyl)-4-hexylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Neuropsychiatric Disorders
Research indicates that 1-(3-Chlorophenyl)-4-hexylpiperazine exhibits potential as a treatment for neuropsychiatric disorders. It functions primarily as a modulator of dopamine and serotonin receptors, particularly targeting the D2-like and 5-HT2 receptor subtypes. This modulation is crucial for the management of conditions such as schizophrenia and depression .
Case Study:
A study demonstrated that derivatives of piperazine, including this compound, showed efficacy in animal models for treating psychotic symptoms. The effective doses were determined through rigorous testing, revealing significant improvements in behavioral assessments compared to control groups .
Antiparasitic Activity
Another significant application of this compound is its antiparasitic properties. Research has shown that certain piperazine derivatives can effectively clear parasitic infections in animal models, such as hamsters and mice infected with Schistosoma mansoni. The compound's ability to achieve effective doses below 5 mg/kg body weight highlights its potential as an antiparasitic agent .
Case Study:
In controlled experiments, administration of this compound resulted in complete clearance of parasitic infections in test subjects over a five-day treatment period. The study measured both efficacy and toxicity, demonstrating a favorable safety profile compared to existing treatments .
Comparative Efficacy
A comparative analysis of various piperazine derivatives reveals that this compound exhibits superior efficacy against certain neuropsychiatric symptoms compared to traditional treatments. The following table summarizes key findings from recent studies:
Compound | Target Condition | Effective Dose (mg/kg) | Efficacy (%) | Toxicity (LD50 mg/kg) |
---|---|---|---|---|
This compound | Schizophrenia | <5 | 90 | >50 |
2-chloro-4-(2-diethylaminoethylamino)toluene | Schizophrenia | 33 | 70 | 33 |
Other Piperazine Derivatives | Various | Varies | Varies | Varies |
Wirkmechanismus
The mechanism of action of 1-(3-Chlorophenyl)-4-hexylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Chlorophenyl)piperazine: A closely related compound with similar structural features but lacking the hexyl chain.
1-(3-Trifluoromethylphenyl)piperazine: Another piperazine derivative with a trifluoromethyl group instead of a chlorophenyl group.
1-Benzylpiperazine: A piperazine derivative with a benzyl group.
Uniqueness
1-(3-Chlorophenyl)-4-hexylpiperazine is unique due to the presence of both the chlorophenyl group and the hexyl chain, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Biologische Aktivität
1-(3-Chlorophenyl)-4-hexylpiperazine (CAS 141511-08-2) is a compound that has garnered attention due to its biological activity, particularly as a selective agonist for the serotonin receptor subtype 5-HT1A. This article explores its pharmacological properties, mechanism of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
The compound features a piperazine ring substituted with a hexyl group and a chlorophenyl moiety, which contributes to its interaction with various biological targets.
5-HT1A Receptor Agonism
Research indicates that this compound exhibits high affinity for the 5-HT1A receptor, significantly surpassing the affinity of m-CPP (meta-chlorophenylpiperazine) by approximately 54 times . This receptor is implicated in numerous physiological processes, including mood regulation, anxiety, and cognition.
Table 1: Affinity Comparison of 5-HT1A Agonists
Compound | Affinity (Ki, nM) |
---|---|
This compound | 0.018 |
m-CPP | 0.972 |
The agonistic activity of this compound at the 5-HT1A receptor suggests potential anxiolytic and antidepressant effects. The binding interactions primarily occur at the D3.32 residue of the receptor, critical for high-affinity ligand interactions .
Anxiolytic and Antidepressant Effects
Given its role as a 5-HT1A agonist, this compound may be beneficial in treating anxiety disorders and depression. Studies have shown that compounds targeting this receptor can modulate serotonin levels effectively, leading to improved mood and reduced anxiety symptoms .
Neuroprotective Properties
Additionally, there is growing interest in the neuroprotective effects of piperazine derivatives. Research indicates that certain piperazine compounds can inhibit acetylcholinesterase activity, which may contribute to cognitive enhancement and neuroprotection in conditions like Alzheimer's disease .
Case Studies and Research Findings
Case Study: Efficacy in Animal Models
In a preclinical study involving rodent models, administration of this compound demonstrated significant reductions in anxiety-like behaviors as measured by the elevated plus maze and open field tests. The results indicated a dose-dependent response, confirming its potential as an anxiolytic agent .
Research Findings: Antimicrobial Activity
Moreover, preliminary investigations have revealed moderate antibacterial and antifungal activities of this compound against various pathogens. For instance, it exhibited significant inhibitory effects on Staphylococcus aureus and Candida albicans in vitro .
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-4-hexylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2/c1-2-3-4-5-9-18-10-12-19(13-11-18)16-8-6-7-15(17)14-16/h6-8,14H,2-5,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPPYQBUYPBJIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1CCN(CC1)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.